molecular formula C21H12ClNO3 B392495 2-(2-Benzoyl-4-chlorophenyl)isoindole-1,3-dione

2-(2-Benzoyl-4-chlorophenyl)isoindole-1,3-dione

Cat. No.: B392495
M. Wt: 361.8g/mol
InChI Key: HNCWDMXMFLCDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzoyl-4-chlorophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoyl-4-chlorophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 2-benzoyl-4-chlorobenzoyl chloride with isoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoyl-4-chlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Benzoyl-4-chlorophenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzoyl-4-chlorophenyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique isoindole dione moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H12ClNO3

Molecular Weight

361.8g/mol

IUPAC Name

2-(2-benzoyl-4-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H12ClNO3/c22-14-10-11-18(17(12-14)19(24)13-6-2-1-3-7-13)23-20(25)15-8-4-5-9-16(15)21(23)26/h1-12H

InChI Key

HNCWDMXMFLCDET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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